molecular formula C22H16BrClN2O4 B11549212 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 339299-08-0

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B11549212
CAS No.: 339299-08-0
M. Wt: 487.7 g/mol
InChI Key: PQADXOWNXRCFNC-DHRITJCHSA-N
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Description

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C22H16BrClN2O4. This compound is known for its unique structure, which includes a chlorophenoxy group, a carbohydrazonoyl group, and a bromobenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps. One common method includes the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2-bromobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzoate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
  • 4-(2-((3-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
  • 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate

Uniqueness

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

339299-08-0

Molecular Formula

C22H16BrClN2O4

Molecular Weight

487.7 g/mol

IUPAC Name

[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C22H16BrClN2O4/c23-20-4-2-1-3-19(20)22(28)30-18-9-5-15(6-10-18)13-25-26-21(27)14-29-17-11-7-16(24)8-12-17/h1-13H,14H2,(H,26,27)/b25-13+

InChI Key

PQADXOWNXRCFNC-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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